molecular formula C11H14N2O B084772 1-(1H-benzimidazol-2-yl)butan-1-ol CAS No. 13794-24-6

1-(1H-benzimidazol-2-yl)butan-1-ol

Cat. No. B084772
CAS RN: 13794-24-6
M. Wt: 190.24 g/mol
InChI Key: MDLCZTFTMXFHOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives like "1-(1H-benzimidazol-2-yl)butan-1-ol" often involves multi-step chemical reactions starting from basic precursors such as o-phenylenediamine. Almansour et al. (2016) describe a method for synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting the versatility of benzimidazole chemistry in generating complex molecules with potential NLO applications (Almansour et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized using techniques such as X-ray diffraction and DFT studies. The study by Almansour et al. (2016) provides insight into the structure of benzimidazole oxazepine hybrids, using DFT and NBO methods to calculate the molecular structure and charge distributions, respectively. These analyses help in understanding the electronic properties and reactivity of the molecules (Almansour et al., 2016).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, demonstrating a range of reactivities depending on their substitution patterns. The formation of hydrogen bonds, as detailed in the work on organic salts assembled from benzimidazole derivatives (Jin et al., 2014), showcases the compound's ability to form stable supramolecular structures through non-covalent interactions (Jin et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystal structures, are crucial for their applications in materials science and pharmaceuticals. The crystalline structure analysis, as seen in the work by Geiger et al. (2017), provides valuable information on the solid-state properties of these compounds (Geiger et al., 2017).

Chemical Properties Analysis

The chemical properties of "1-(1H-benzimidazol-2-yl)butan-1-ol" are influenced by its functional groups, which affect its reactivity, stability, and interactions with other molecules. Studies like those by Ghani and Mansour (2011) on similar benzimidazole compounds explore these aspects through spectral methods and quantum mechanical calculations, providing insights into their antibacterial activity and potential medicinal applications (Ghani & Mansour, 2011).

Scientific Research Applications

Mechanism of Action and Biological Impact

Benzimidazoles, including derivatives like 1-(1H-benzimidazol-2-yl)butan-1-ol, are primarily recognized for their fungicidal and anthelmintic properties. They operate by specifically inhibiting microtubule assembly, a mechanism integral to cellular processes. This inhibition is achieved through the binding to the tubulin molecule, a key component of microtubules. The extensive application of benzimidazoles spans across agriculture, veterinary medicine, and experimental cancer chemotherapy. Their utility in fungal cell biology and molecular genetics research is notable, particularly as tools for studying the structure and function of tubulin and microtubules. The ongoing research aims to fully characterize the benzimidazole binding site on tubulin, enhancing our understanding of its role in microtubule assembly (Davidse, 1986).

Chemistry and Properties

The chemistry of 1-(1H-benzimidazol-2-yl)butan-1-ol, as part of the broader category of benzimidazole derivatives, exhibits fascinating variability. These compounds are explored in various chemical contexts, including their synthesis, properties, and the formation of complex compounds. Notably, their spectroscopic properties, structures, and biological activities are of particular interest. The diverse applications and the potential for novel research avenues highlight the significant role these compounds play in both fundamental and applied sciences (Boča, Jameson, & Linert, 2011).

Anticancer Potential

Recent studies underscore the anticancer potential of benzimidazole hybrids, including 1-(1H-benzimidazol-2-yl)butan-1-ol. These compounds have been designed to target cancer through various mechanisms, including intercalation, enzyme inhibition, and tubulin interference. The synthesis strategies and structure-activity relationships (SAR) of these derivatives offer insights into their potency and selectivity as anticancer agents. This research trajectory not only contributes to the fight against cancer but also exemplifies the therapeutic versatility of benzimidazole derivatives (Akhtar et al., 2019).

Therapeutic Potential

The therapeutic potential of benzimidazole compounds is broad and impactful. Beyond their fungicidal and anthelmintic applications, these derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, antiparasitic, and anticancer effects. The core structure of benzimidazole, a fusion of benzene and imidazole rings, is a cornerstone in the development of new therapeutic agents. This review emphasizes the significance of benzimidazole derivatives in drug discovery, highlighting the need for ongoing synthesis and evaluation to harness their full potential in treating various diseases (Babbar, Swikriti, & Arora, 2020).

Future Directions

The future directions for research on “1-(1H-benzimidazol-2-yl)butan-1-ol” and related compounds are promising. Benzimidazole derivatives are being extensively studied for their diverse biological activities, and new synthetic methods are being developed to create more effective and safer compounds .

properties

IUPAC Name

1-(1H-benzimidazol-2-yl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-5-10(14)11-12-8-6-3-4-7-9(8)13-11/h3-4,6-7,10,14H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLCZTFTMXFHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291417
Record name α-Propyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-benzimidazol-2-yl)butan-1-ol

CAS RN

13794-24-6
Record name α-Propyl-1H-benzimidazole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13794-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Propyl-1H-benzimidazole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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